N-(3-methyl-4-(N-((5-(thiophen-3-yl)furan-2-yl)methyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(3-methyl-4-(N-((5-(thiophen-3-yl)furan-2-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a furan ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-(N-((5-(thiophen-3-yl)furan-2-yl)methyl)sulfamoyl)phenyl)acetamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reactions: The thiophene and furan rings are then coupled using a sulfonamide linkage.
Final Assembly: The final step involves the acylation of the amine group with acetic anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(3-methyl-4-(N-((5-(thiophen-3-yl)furan-2-yl)methyl)sulfamoyl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the thiophene and furan rings, along with the sulfonamide group, suggests that it may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure allows it to interact with various biological targets, making it a promising lead compound for the development of new therapeutics .
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors, due to the electronic properties of the thiophene and furan rings .
Mechanism of Action
The mechanism of action of N-(3-methyl-4-(N-((5-(thiophen-3-yl)furan-2-yl)methyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, while the aromatic rings can participate in π-π interactions with aromatic amino acids in proteins . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their anti-inflammatory and anesthetic properties.
Furan Derivatives: Compounds like furfural and furosemide, which contain furan rings, are used in the chemical industry and medicine.
Sulfonamide Derivatives: Compounds like sulfamethoxazole and sulfasalazine, which contain sulfonamide groups, are widely used as antibiotics and anti-inflammatory agents.
Uniqueness
N-(3-methyl-4-(N-((5-(thiophen-3-yl)furan-2-yl)methyl)sulfamoyl)phenyl)acetamide is unique due to the combination of its functional groups. The presence of both thiophene and furan rings, along with the sulfonamide linkage, provides a distinct set of chemical and biological properties that are not commonly found in other compounds .
Properties
IUPAC Name |
N-[3-methyl-4-[(5-thiophen-3-ylfuran-2-yl)methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-12-9-15(20-13(2)21)3-6-18(12)26(22,23)19-10-16-4-5-17(24-16)14-7-8-25-11-14/h3-9,11,19H,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYVBDXNNQUPSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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